molecular formula C11H9FN2O2 B8297369 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione

1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione

Cat. No. B8297369
M. Wt: 220.20 g/mol
InChI Key: RGWZNDPXSRVQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04578466

Procedure details

To 490 mg (2.36 mM) of 6-m-fluorophenyl-1,3-oxazine-2,4-dione of Preparation IIa(1) is added 30.0 ml of a 40 percent aq. CH3NH2 solution. The reaction solution is heated at reflux for 18 hours. The solution is cooled and evaporated to dryness, under vacuum, to yield an amber solid. The solid is dissolved in CH3OH (hot), treated with darco, filtered and the CH3OH filtrate is evaporated to a white solid. The solid is recrystallized from H2O to yield 280 mg (54 percent) (m.p.: 192-194) of 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione.
Name
6-m-fluorophenyl-1,3-oxazine-2,4-dione
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[O:13][C:12](=O)[NH:11][C:10](=[O:15])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[CH3:16][NH2:17].C>CO>[CH3:16][N:17]1[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[CH:9][C:10](=[O:15])[NH:11][C:12]1=[O:13]

Inputs

Step One
Name
6-m-fluorophenyl-1,3-oxazine-2,4-dione
Quantity
490 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC(NC(O1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an amber solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the CH3OH filtrate is evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from H2O

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C=C1C1=CC(=CC=C1)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.